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hemoglobin, Vitreoscilla - 104781-86-4

hemoglobin, Vitreoscilla

Catalog Number: EVT-1508060
CAS Number: 104781-86-4
Molecular Formula: C5H8N4S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vitreoscilla hemoglobin is a soluble heme-binding protein first discovered in the bacterium Vitreoscilla. It plays a crucial role in facilitating oxygen transport and utilization within microbial cells. This compound has garnered significant interest due to its ability to enhance growth and productivity in various organisms under low oxygen conditions, making it valuable in biotechnological applications.

Source

Vitreoscilla is a genus of bacteria known for its unique hemoglobin, which was identified in 1986 as the first bacterial hemoglobin. The discovery expanded the understanding of hemoglobins beyond vertebrates and some invertebrates, highlighting the evolutionary adaptability of this protein across different life forms .

Classification

Vitreoscilla hemoglobin is classified as a monomeric hemoglobin, typically existing as a homodimer. It is characterized by its ability to bind oxygen efficiently, which is critical for aerobic respiration in low-oxygen environments .

Synthesis Analysis

Methods

The synthesis of Vitreoscilla hemoglobin involves the expression of the vgb gene, which encodes for the hemoglobin protein. This gene can be introduced into various host organisms through molecular cloning techniques. For example, researchers have successfully transformed yeast strains such as Starmerella bombicola with the vgb gene using homologous recombination methods to enhance sophorolipid production under oxygen-limited conditions .

Technical Details

The plasmid used for transformation often contains regulatory elements that promote high levels of vgb expression. Techniques such as polymerase chain reaction (PCR) are employed to confirm successful integration of the gene, while spectroscopic methods are used to assess the functional activity of the expressed Vitreoscilla hemoglobin .

Molecular Structure Analysis

Structure

Vitreoscilla hemoglobin exhibits a unique structural organization that allows it to function effectively as an oxygen transporter. It primarily exists as a dimer, with each monomer containing a heme group that binds oxygen molecules. The protein's structure facilitates rapid oxygen dissociation, which is essential for its role in cellular respiration .

Data

Studies have shown that Vitreoscilla hemoglobin has a high rate of oxygen dissociation (k_off = 5000 s1^{-1}), indicating its efficiency in releasing oxygen when needed by cells . Its localization within cells is typically near the plasma membrane, optimizing its interaction with respiratory oxidases .

Chemical Reactions Analysis

Reactions

Vitreoscilla hemoglobin participates in various biochemical reactions, primarily involving the binding and release of oxygen. Under hypoxic conditions, its expression is upregulated, enhancing cellular respiration and metabolic efficiency .

Technical Details

The interaction of Vitreoscilla hemoglobin with other cellular components, such as cytochrome bo ubiquinol oxidase, highlights its role in facilitating electron transport and energy production within cells . Additionally, it has been observed to influence metabolic pathways by increasing ATP synthesis and reducing by-product formation during fermentation processes .

Mechanism of Action

Process

The mechanism by which Vitreoscilla hemoglobin enhances cellular metabolism involves several steps:

Data

Research indicates that expression of Vitreoscilla hemoglobin can lead to significant increases in cellular growth rates and product yields due to enhanced aerobic respiration capabilities .

Physical and Chemical Properties Analysis

Physical Properties

Vitreoscilla hemoglobin is a soluble protein with a distinct reddish color due to its heme content. It exhibits stability under various pH levels but is sensitive to extreme temperatures.

Chemical Properties

  • Molecular Weight: Approximately 15 kDa.
  • Isoelectric Point: Varies depending on environmental conditions but generally falls within physiological pH ranges.
  • Oxygen Affinity: Moderate affinity for oxygen with rapid release kinetics .

Relevant analyses have shown that Vitreoscilla hemoglobin can also interact with other small molecules, including hydrogen sulfide, suggesting additional roles beyond oxygen transport .

Applications

Vitreoscilla hemoglobin has numerous scientific applications:

  • Biotechnological Enhancements: It is widely used to improve microbial fermentation processes by increasing product yields under low-oxygen conditions.
  • Bioremediation: Its ability to enhance microbial metabolism makes it useful in environmental cleanup efforts where aerobic degradation of pollutants is necessary.
  • Agricultural Biotechnology: Researchers are exploring its potential to enhance stress tolerance in plants by improving their respiratory efficiency under adverse conditions .
Introduction to Vitreoscilla Hemoglobin (VHb)

Historical Discovery and Taxonomic Significance

The discovery of Vitreoscilla hemoglobin (VHb) in 1986 marked a paradigm shift in our understanding of oxygen-binding proteins across biological kingdoms. This breakthrough emerged from decades of investigative work beginning in 1966 when Dale Webster initially isolated a pigment from Vitreoscilla sp. strain C1 that was spectroscopically similar to cytochrome o, a terminal respiratory oxidase. This pigment was consequently misclassified as a "soluble cytochrome o" complex [1] [2]. Subsequent biochemical characterization in the 1970s revealed a protein with a molecular weight of approximately 32 kDa (comprising two identical subunits), containing two b-type heme groups, and exhibiting unique spectral properties – including a Soret band at 414 nm in its oxygenated state and 419 nm in its carbon monoxide-bound reduced state [1] [4]. Despite these detailed analyses, the protein’s true identity remained elusive until 1986, when Shigeki Wakabayashi and colleagues determined its amino acid sequence. This pivotal work demonstrated clear homology with eukaryotic globins, particularly aligning with the helical regions of animal hemoglobins and showing maximal sequence similarity to lupin leghemoglobin (24% identity), conclusively identifying it as the first known bacterial hemoglobin [1] [2] [6].

The cloning of the gene encoding VHb (vgb) in 1988 by Khosla and Bailey further cemented its taxonomic and biochemical significance. vgb was successfully expressed in Escherichia coli via its native promoter, indicating functional conservation in transcriptional machinery between Vitreoscilla and this heterologous host [1] [2]. Genomic analysis confirmed vgb exists as a single-copy gene in Vitreoscilla, situated adjacent to but transcriptionally independent of a gene homologous to E. coli uvrA [1]. This discovery fundamentally expanded the known taxonomic distribution of hemoglobins beyond eukaryotes and established VHb as the archetype of a new class: single-domain bacterial hemoglobins (SDHbs). Its identification triggered extensive genome mining, revealing that hemoglobins are widespread but structurally diverse in bacteria, broadly categorized into three groups: single-domain globins like VHb, flavohemoglobins (fusion proteins with reductase domains), and truncated hemoglobins [2] [6].

Table 1: Key Milestones in VHb Discovery and Characterization

YearMilestoneSignificanceReference (From Search Results)
1966Pigment purification (initially termed "soluble cytochrome o")First isolation; spectral properties described [1] [2] [4]
1974Characterization as dimeric protein with b-type hemesBiochemical properties defined (MW ~32kDa, heme content, ligand binding spectra) [1] [4]
1986Amino acid sequence determination (Wakabayashi et al.)Revealed globin fold homology; VHb identified as first bacterial hemoglobin [1] [2] [6]
1988Cloning of vgb gene (Khosla & Bailey)Enabled genetic studies, heterologous expression, and biotechnological applications [1] [2]
1997Crystal structure solved (Tarricone et al.)Confirmed classical globin fold with unique structural variations (e.g., disordered D-helix, proximal His rotation) [3] [6]

Evolutionary Context of Bacterial Hemoglobins

VHb occupies a distinct evolutionary niche within the broader landscape of microbial hemoglobins. Phylogenetic analyses confirm that bacterial hemoglobins diverged early from a common ancestral globin gene, subsequently evolving into three structurally and functionally distinct lineages:

  • Single-Domain Hemoglobins (SDHbs): Exclusively found in bacteria, this group includes VHb. They consist solely of a globin domain (approximately 135-160 amino acids) without fused functional domains. VHb itself forms a functional homodimer [2] [6].
  • Flavohemoglobins (FHbs): These chimeric proteins, widespread in bacteria and lower eukaryotes, comprise an N-terminal globin domain (homologous to VHb, often ~40-50% identity) fused to a C-terminal FAD- and NAD(P)H-binding reductase domain. Their primary role is nitric oxide (NO) detoxification via NO dioxygenase activity (NO + O₂ + NAD(P)H → NO₃⁻ + NAD(P)⁺) [2] [6] [10].
  • Truncated Hemoglobins (trHbs): Significantly smaller (~110-130 amino acids) than SDHbs, trHbs exhibit a distinctive "two-over-two" alpha-helical sandwich structure instead of the classic "three-over-three" globin fold. They are phylogenetically divided into three subgroups (I, II, III) and are implicated in oxygen delivery under extreme hypoxia and potentially NO detoxification [2] [6].

While VHb shares significant sequence homology (~51%) with the N-terminal globin domain of flavohemoglobins like E. coli Hmp, its evolutionary trajectory is characterized by gene loss or absence of a fused reductase domain. This renders VHb dependent on cellular reductants or interactions with partner proteins for certain functions like NO detoxification. Its closest known homologs among non-flavohemoglobin bacterial globins include Campylobacter jejuni Cgb (another SDHb induced by nitrosative stress) and several proteins annotated as "bacitracin resistance proteins" or "hypothetical proteins" with conserved globin folds [6] [7]. Notably, VHb exhibits only low sequence identity (typically <25%) with eukaryotic hemoglobins and leghemoglobins, despite the conserved tertiary structure. Its unusually high oxygen dissociation rate constant (koff ~5000-5600 s⁻¹), orders of magnitude greater than sperm whale myoglobin (koff ~12 s⁻¹) or lupin leghemoglobin (koff ~5.6 s⁻¹), represents a key evolutionary adaptation likely driven by the need for rapid oxygen unloading in hypoxic environments [2] [6] [10].

Table 2: Classification and Key Features of Bacterial Hemoglobins

TypeRepresentativeDomain StructureSize (kDa)Primary FunctionsOxygen Affinity (KD)Notable Features
Single-Domain (SDHb)Vitreoscilla Hb (VHb)Homodimeric Globin~15.7 (monomer)O₂ storage/delivery, respiration enhancement, potential NO detoxification (w/ partner)~6-72 µM (Low)High koff; Cytoplasmic/periplasmic; Induced by hypoxia
Flavohemoglobin (FHb)E. coli HmpGlobin + Reductase~44NO detoxification (NOD activity)VariableInduced by NO/RNS; Protects against nitrosative stress
Truncated Hb (trHb)Mycobacterium tuberculosis trHbNMonomeric Globin (2/2 fold)~12-14O₂/NO scavenging? (Hypoxia/NO stress)Often very highThree subgroups; Found in bacteria, plants, protists

Physiological Relevance in Vitreoscilla spp.

VHb plays a central and multifaceted role in enabling Vitreoscilla, an obligately aerobic bacterium, to thrive in its characteristic hypoxic niches such as decaying organic matter, stagnant water, and dung [1] [4] [6]. Its physiological functions are tightly linked to oxygen management and stress response:

  • Response to Reactive Nitrogen and Oxygen Species: VHb expression provides protection against nitrosative stress. While lacking an intrinsic reductase domain, VHb can function as a nitric oxide dioxygenase (NOD) when paired with a cellular reductase system (e.g., flavoreductase partners or within engineered fusion proteins), converting toxic NO to nitrate [1] [2] [20]. Furthermore, VHb expression modulates the cellular response to oxidative stress. Upregulation of VHb in Vitreoscilla correlates with increased catalase biosynthesis. In heterologous hosts, VHb expression alters the levels of multiple antioxidant enzymes (e.g., superoxide dismutase, catalase-peroxidase). This appears to involve VHb interacting directly with redox-sensitive transcription factors (e.g., OxyR) in a redox-dependent manner, influencing the expression of genes involved in oxidative stress defense to maintain redox homeostasis despite potentially increased intracellular oxygen levels [1] [27] [30].

  • Additional Functions: VHb exhibits weak terminal oxidase activity in vitro, potentially explaining its ability to support limited aerobic growth in E. coli mutants lacking both cytochrome bo and bd [2] [16]. It also demonstrates in vitro peroxidase activity, modifiable by site-directed mutagenesis (e.g., mutations at GlnE7/ProE8) [6] [19] [20]. Spectroscopic studies indicate VHb can bind hydrogen sulfide (H₂S) with moderate kinetics (Kon ≈ 1.2 × 10⁵ M⁻¹S⁻¹, Koff ≈ 2.5 × 10⁻⁴ S⁻¹), suggesting a potential role as a sulfide receptor or buffer [6] [23]. Lipid binding studies show VHb interacts reversibly with phospholipid monolayers and free fatty acids, potentially influencing its oxygen affinity or membrane association [6] [24]. Transcriptomic analyses in E. coli expressing VHb reveal altered expression levels of hundreds of genes involved in diverse pathways (central carbon metabolism, respiration, stress response), indicating VHb exerts broad indirect regulatory effects on cellular physiology beyond direct oxygen delivery [1] [18] [22].

Table 3: Primary Physiological Functions of VHb in Vitreoscilla spp.

FunctionMechanism/EvidencePhysiological Impact
O₂ Delivery to Terminal OxidasesDirect binding to subunit I of cytochrome bo; ↑ O₂ affinity of cyt bo by 75%; Cytoplasmic localization near membrane; ↑ under hypoxiaMaintains aerobic respiration & ATP production under low O₂ conditions
Nitric Oxide (NO) DetoxificationNO dioxygenase (NOD) activity when coupled with partner reductase(s); Converts NO to NO₃⁻Protection against nitrosative stress; Preserves respiration (cyt inhibition by NO)
Oxidative Stress ModulationInteraction with redox-sensitive regulators (e.g., OxyR); ↑ Catalase in Vitreoscilla; Alters antioxidant enzyme profiles in hostsBalances beneficial O₂ levels vs. harmful ROS; Maintains redox homeostasis
O₂ Storage & BufferingModerate O₂ affinity (Kd ~6-72 µM); Very high O₂ off-rate (koff ~5000 s⁻¹); ↑ Concentration under hypoxiaEnsures O₂ availability during fluctuations; Supports O₂-dependent enzymes (e.g., oxygenases)
Transcriptional RegulationAlters expression of hundreds of genes (microarrays); Affects metabolic (TCA, glycolysis) and respiratory gene expressionGlobal rewiring of metabolism; Indirect enhancement of energy production and substrate utilization

Properties

CAS Number

104781-86-4

Product Name

hemoglobin, Vitreoscilla

Molecular Formula

C5H8N4S

Synonyms

hemoglobin, Vitreoscilla

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